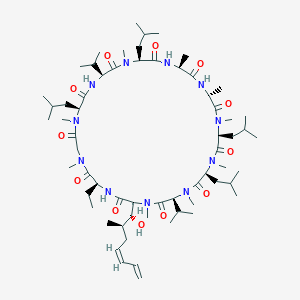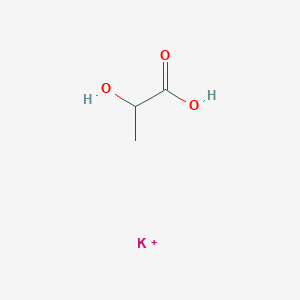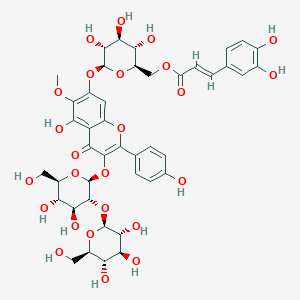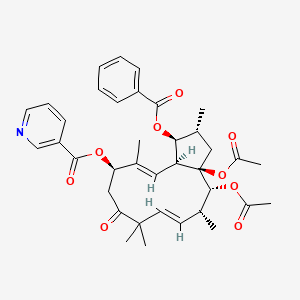
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the extracellular matrix protein laminin, specifically from the Ile-Lys-Val-Ala-Val sequence, which is known for its cell adhesion properties . The peptide is often used in scientific research for its ability to support cell attachment, proliferation, and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and reducing human error. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds .
Scientific Research Applications
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: has numerous applications in scientific research:
Cell Culture: It is used to promote cell attachment and proliferation in vitro, particularly for neural stem/progenitor cells.
Tissue Engineering: The peptide is incorporated into hydrogels and other scaffolds to support tissue regeneration and repair.
Drug Delivery: Modified versions of the peptide can be used to target specific cells or tissues for drug delivery applications.
Biomaterials: It is used to functionalize biomaterials to enhance their biocompatibility and cell-interactive properties.
Mechanism of Action
The peptide Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 exerts its effects primarily through interactions with cell surface receptors. The Ile-Lys-Val-Ala-Val sequence mimics the natural binding sites found in laminin, facilitating cell adhesion and signaling pathways that promote cell survival, proliferation, and differentiation . These interactions activate downstream signaling pathways, such as the integrin-mediated pathways, which are crucial for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys: Another laminin-derived peptide with similar cell adhesion properties.
Gly-His-Lys: A peptide used for its cell attachment properties in various biomaterial applications.
Ala-Gln: A peptide with applications in enhancing cell growth and differentiation.
Uniqueness
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: is unique due to its specific sequence derived from laminin, which provides optimal cell adhesion and proliferation properties. Its ability to support neural stem/progenitor cell growth and differentiation makes it particularly valuable in neural tissue engineering and regenerative medicine .
Properties
Molecular Formula |
C45H80N14O14 |
|---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H80N14O14/c1-9-24(6)37(58-33(63)21-51-40(68)30(19-34(64)65)55-42(70)27(53-26(8)60)14-10-12-16-46)45(73)59-36(23(4)5)44(72)56-29(18-31(48)61)39(67)50-20-32(62)57-35(22(2)3)43(71)54-28(15-11-13-17-47)41(69)52-25(7)38(49)66/h22-25,27-30,35-37H,9-21,46-47H2,1-8H3,(H2,48,61)(H2,49,66)(H,50,67)(H,51,68)(H,52,69)(H,53,60)(H,54,71)(H,55,70)(H,56,72)(H,57,62)(H,58,63)(H,59,73)(H,64,65)/t24-,25-,27-,28-,29-,30-,35-,36-,37-/m0/s1 |
InChI Key |
KQSPGYRFYJWWDH-HLVQZOMUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



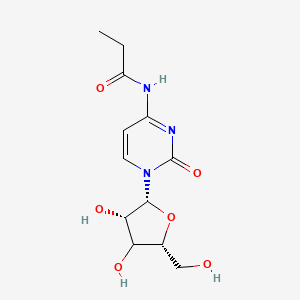
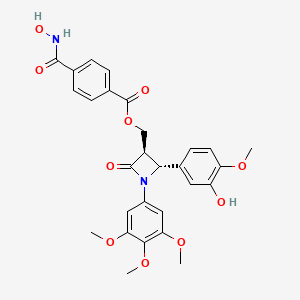
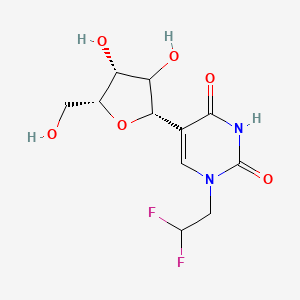
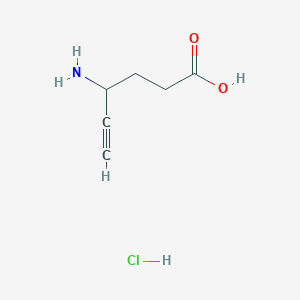


![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
